N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17429588
InChI: InChI=1S/C13H15ClF3N3O.2ClH/c14-11-2-1-9(7-10(11)13(15,16)17)19-12(21)8-20-5-3-18-4-6-20;;/h1-2,7,18H,3-6,8H2,(H,19,21);2*1H
SMILES:
Molecular Formula: C13H17Cl3F3N3O
Molecular Weight: 394.6 g/mol

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride

CAS No.:

Cat. No.: VC17429588

Molecular Formula: C13H17Cl3F3N3O

Molecular Weight: 394.6 g/mol

* For research use only. Not for human or veterinary use.

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride -

Specification

Molecular Formula C13H17Cl3F3N3O
Molecular Weight 394.6 g/mol
IUPAC Name N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide;dihydrochloride
Standard InChI InChI=1S/C13H15ClF3N3O.2ClH/c14-11-2-1-9(7-10(11)13(15,16)17)19-12(21)8-20-5-3-18-4-6-20;;/h1-2,7,18H,3-6,8H2,(H,19,21);2*1H
Standard InChI Key AOTDTBCTKXLUIU-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

The target compound features a 4-chloro-3-(trifluoromethyl)phenyl group attached to an acetamide scaffold, with a piperazine ring at the C2 position. The dihydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications. Key structural elements include:

  • Chlorine substituent at the para position of the phenyl ring, influencing electron distribution and steric interactions.

  • Trifluoromethyl group at the meta position, contributing to lipophilicity and metabolic stability.

  • Piperazine ring, which facilitates interactions with neurotransmitter receptors and ion channels .

Physicochemical Characterization

While experimental data for the exact compound are unavailable, analogous N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides exhibit predictable properties:

PropertyInferred Value (Target Compound)Comparative Data (Analog )
Molecular FormulaC₁₃H₁₆ClF₃N₃O·2HClC₁₈H₂₀ClN₃O (Analog 3)
Molecular Weight~414.6 g/mol330.4 g/mol
Melting Point200–220°C (estimated)199–201°C (Analog 3)
LogP (Lipophilicity)~2.8 (calculated)2.5–3.1 (Analog series)
SolubilityHigh in aqueous media (salt form)15–25 mg/mL (HCl salts)

The trifluoromethyl group increases lipophilicity compared to simpler chloro derivatives, potentially enhancing blood-brain barrier penetration .

Synthetic Methodology

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the piperazine’s secondary amine requires controlled stoichiometry (1:1 molar ratio of piperazine to chloroacetophenone) .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is typically employed to achieve >95% purity .

Pharmacological Profile

Anticonvulsant Activity

While direct in vivo data for the target compound are lacking, structurally similar analogs exhibit potent activity in maximal electroshock (MES) and 6-Hz psychomotor seizure models . For example:

  • Analog 20 (3-trifluoromethylanilide derivative) showed an ED₅₀ of 38 mg/kg in MES and 25 mg/kg in 6-Hz tests .

  • The 4-chloro-3-trifluoromethyl substitution pattern may enhance sodium channel binding affinity compared to 3-chloro analogs, which showed reduced activity .

Mechanism of Action

Voltage-gated sodium channel (VGSC) modulation is a probable mechanism, as evidenced by:

  • In vitro binding assays showing moderate affinity for VGSC site 2 (IC₅₀ = 12–45 μM for analogs) .

  • Synergistic effects with standard antiepileptics like carbamazepine in rodent models .

Structure-Activity Relationships (SAR)

Key SAR insights from analogous compounds include:

  • Trifluoromethyl vs. Chlorine Substituents:

    • 3-Trifluoromethyl derivatives exhibit 2–3× higher anticonvulsant potency than 3-chloro analogs .

    • Para-substituted halogens (e.g., 4-Cl) enhance metabolic stability compared to ortho/meta positions .

  • Piperazine Substitution:

    • Bulky aryl groups on the piperazine nitrogen (e.g., 4-chlorophenyl) reduce activity, favoring unsubstituted piperazine cores .

  • Amide vs. Imide Linkers:

    • Replacement of pyrrolidine-2,5-dione imides with acetamide chains improves bioavailability but reduces VGSC binding affinity .

Comparative Analysis with Clinical Antiepileptics

ParameterTarget Compound (Inferred)CarbamazepineLamotrigine
Primary TargetVGSC site 2VGSC inactivationVGSC inactivation
ED₅₀ (MES model)~30 mg/kg10 mg/kg15 mg/kg
Therapeutic Index3.5–4.05.26.8
Metabolic StabilityHigh (CF₃ group)ModerateHigh

The trifluoromethyl group confers resistance to cytochrome P450 oxidation, potentially reducing drug-drug interactions compared to carbamazepine .

Future Research Directions

  • In Vivo Pharmacokinetics: Clarify absorption, distribution, and elimination profiles using radiolabeled analogs.

  • Target Validation: Conduct patch-clamp electrophysiology to confirm VGSC modulation.

  • Analog Synthesis: Explore hybrid structures combining trifluoromethylphenyl groups with sulfonamide moieties for enhanced potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator